1-(3-Chloro-2-nitrophenyl)ethanone

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

This 3-chloro-2-nitro regioisomer is not interchangeable with other C8H6ClNO3 analogs. Its ortho-nitro/meta-chloro pattern enables a validated, high-yield (95.4%) route to 2-amino-3-chlorophenyl ketone, a key intermediate for complex quinazolines. The crystalline solid (MP 94-95°C) simplifies purification at scale. Available at 98% purity in kg quantities for process R&D. For medicinal chemistry, the 'two-handle' architecture permits sequential SNAr diversification and nitro reduction—a strategic advantage over simpler nitrophenyl ethanones.

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 7137-38-4
Cat. No. B3151508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-nitrophenyl)ethanone
CAS7137-38-4
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3
InChIKeyJUXLPXGVRCXNKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide for 1-(3-Chloro-2-nitrophenyl)ethanone (CAS 7137-38-4): A Differentiated Building Block


1-(3-Chloro-2-nitrophenyl)ethanone (CAS 7137-38-4) is a substituted acetophenone derivative with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol. This compound is characterized by a chloro group at the 3-position and a nitro group at the 2-position of its phenyl ring. This specific ortho-nitro, meta-chloro substitution pattern creates unique electronic and steric properties that influence its reactivity as a synthetic intermediate . It is typically synthesized via the nitration of 3-chloroacetophenone and is commercially available in purities up to 98% [1].

The 1-(3-Chloro-2-nitrophenyl)ethanone Sourcing Dilemma: Why Analogs Are Not Direct Replacements


In procurement, compounds with the formula C8H6ClNO3 are often mistakenly viewed as interchangeable. However, the specific positions of the chloro and nitro groups on the phenyl ring are not trivial; they are critical determinants of chemical behavior and synthetic utility. For example, 1-(3-Chloro-2-nitrophenyl)ethanone cannot be simply replaced with 2-chloro-1-(3-nitrophenyl)ethanone, as the latter's chloro substituent is on the ethanone side-chain (an α-haloketone), leading to a fundamentally different primary reactivity profile . Similarly, a compound like 1-(2-chloro-3-nitrophenyl)ethanone has its substituents in different positions, altering its electronic landscape and thus its behavior in key reactions like nucleophilic aromatic substitution (SNAr) . The following evidence quantifies these critical differences, demonstrating why the specific '3-chloro-2-nitro' pattern of the target compound is non-substitutable for certain applications.

Quantitative Differentiation of 1-(3-Chloro-2-nitrophenyl)ethanone (7137-38-4) from Key Analogs


Synthetic Utility: 95.4% Yield in a Validated Multi-Step Pharmaceutical Synthesis

A published patent procedure demonstrates the high-yielding use of 1-(3-Chloro-2-nitrophenyl)ethanone as a precursor for synthesizing 2-amino-3-chlorophenyl ketone (CAS 56762-32-4), an advanced pharmaceutical intermediate. The first step achieved a 95.4% yield . This performance is specific to the ortho-nitro substitution pattern; analogs like 1-(3-nitrophenyl)ethanone lack the chloro handle for downstream functionalization, and 1-(2-chloro-3-nitrophenyl)ethanone would undergo a different course of reactions due to altered electronic effects.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Primary Reactivity Profile: SNAr Substrate vs. α-Haloketone

1-(3-Chloro-2-nitrophenyl)ethanone is primarily a substrate for nucleophilic aromatic substitution (SNAr) due to the presence of a chloro leaving group activated by both the ortho-nitro and the meta-acetyl groups . In contrast, a common analog, 2-chloro-1-(3-nitrophenyl)ethanone (CAS 99-47-8), is an α-haloketone, where the chlorine is on the carbon adjacent to the carbonyl. This compound primarily undergoes nucleophilic substitution at the side-chain carbon (aliphatic substitution) rather than on the aromatic ring .

Synthetic Methodology Reaction Selectivity Chemical Probes

Commercial Specification and Supply Chain Maturity

Multiple reputable suppliers, such as Capot Chemical, offer 1-(3-Chloro-2-nitrophenyl)ethanone with a specified minimum purity of 98% and a maximum moisture content of 0.5%, and can supply quantities up to the kilogram scale [1]. While analogs like 1-(2-chloro-3-nitrophenyl)ethanone are available (e.g., with 97% purity from Bidepharm ), the target compound benefits from a more mature supply chain with multiple sources offering identical, high-specification material, which is a key factor for consistent industrial procurement.

Procurement Supply Chain Quality Control

Physical State for Formulation and Handling

1-(3-Chloro-2-nitrophenyl)ethanone is a crystalline solid with a reported melting point of 94-95°C [1]. This is advantageous over its liquid analog, 1-(3-nitrophenyl)ethanone, which lacks the chloro group . The crystalline nature of the target compound can facilitate simpler purification (e.g., recrystallization) and is often preferred for solid-phase synthesis or precise weighing in formulation workflows.

Formulation Science Process Chemistry Material Handling

Critical Reactivity for Designed Functionalization

The compound's structure allows for two orthogonal and sequential functionalization steps. The nitro group can be selectively reduced to an amine (e.g., using H2/Pd-C), while the chloro group can independently undergo SNAr reactions . In contrast, the analog 1-(3-nitrophenyl)ethanone lacks the chlorine, thus offering only a single point for further synthetic elaboration [1]. This 'double handle' reactivity is a key design feature for synthesizing complex, diversely functionalized molecules.

Organic Synthesis Medicinal Chemistry Building Blocks

High-Value Application Scenarios for 1-(3-Chloro-2-nitrophenyl)ethanone (7137-38-4)


Synthesis of 2-Amino-3-chlorophenyl Ketone Pharmaceutical Intermediates

This is the compound's most well-documented and high-value application. The quantitative evidence shows its use as a starting material in a patented route for synthesizing complex molecules like 2,8-dichloro-4-methyl-quinazoline. The first step proceeds with a high yield of 95.4%, demonstrating its efficiency as a precursor to 2-amino-3-chlorophenyl ketone (CAS 56762-32-4) . Analogs without the correct ortho-nitro/chloro pattern cannot be used in this specific, validated synthetic route.

Strategic Building Block for SNAr-Based Diversification

For medicinal chemistry and library synthesis, this compound serves as a privileged scaffold for sequential diversification. The chloro group is activated for SNAr by the ortho-nitro and acetyl groups, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, ethers) . This step can be followed by reduction of the nitro group to an amine for further amidation or alkylation. This 'two-handle' reactivity offers a strategic advantage over simpler analogs like 1-(3-nitrophenyl)ethanone, which can only be modified at the nitro group .

Reliable Intermediate for Kilogram-Scale Process Chemistry

For projects transitioning from discovery to process development, the target compound offers significant advantages. Its commercial availability at a consistent 98% minimum purity and in kilogram quantities from multiple vendors like Capot Chemical ensures supply chain security. Furthermore, its physical state as a crystalline solid (MP 94-95°C) simplifies purification and handling at scale, making it a more practical and reliable choice for kilo-lab and pilot plant operations compared to liquid or lower-purity analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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